Tris(cyclopentadienyl)lanthanum(III), 99.9% trace metals basis
Description
Tris(cyclopentadienyl)lanthanum(III) (LaCp₃) is an organolanthanum compound with the formula La(C₅H₅)₃. It is a highly pure material (99.9% trace metals basis) used in advanced organometallic research, catalysis, and materials science. The compound consists of a lanthanum(III) center coordinated to three cyclopentadienyl (Cp) ligands, forming a trigonal-planar geometry . Its synthesis typically involves the reaction of lanthanum halides with cyclopentadienyl reagents, as described in foundational studies by Wilkinson and Birmingham .
LaCp₃ is insoluble in water but soluble in organic solvents like tetrahydrofuran (THF), making it suitable for use in non-aqueous synthetic routes. Its high purity (99.9% trace metals basis) ensures minimal interference from impurities in catalytic or spectroscopic applications . Key applications include:
Properties
Molecular Formula |
C15H15La |
|---|---|
Molecular Weight |
334.18 g/mol |
InChI |
InChI=1S/3C5H5.La/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI Key |
FRXJDKXOOBAPRG-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[La] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)lanthanum(III) can be synthesized through the reaction of lanthanum chloride with sodium cyclopentadienide in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, with a focus on maintaining purity and preventing contamination. The use of high-purity reagents and controlled environments is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(cyclopentadienyl)lanthanum(III) can undergo oxidation reactions, often resulting in the formation of lanthanum oxides.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst
Major Products Formed:
Oxidation: Lanthanum oxides.
Substitution: New lanthanum complexes with different ligands
Scientific Research Applications
Scientific Research Applications
- Chemistry Tris(cyclopentadienyl)lanthanum(III) serves as a precursor in synthesizing other lanthanum compounds and as a catalyst in various organic reactions.
- Biology and Medicine This compound has shown potential in cancer therapy due to its cytotoxic and anti-proliferative effects against cancer cell lines.
- Industry It is utilized in producing advanced materials, including those used in electronics and photonics, and as a catalyst in polymerization reactions.
Tris(cyclopentadienyl)lanthanum(III) exhibits biological activity through its interaction with cellular mechanisms. Lanthanide ions, including lanthanum, can replace calcium ions (Ca²⁺) in biological systems, influencing various cellular processes. This substitution can either inhibit or activate calcium-dependent enzymes, depending on the role of calcium in the native enzyme structure.
Recent studies have highlighted the cytotoxic and anti-proliferative effects of Tris(cyclopentadienyl)lanthanum(III) against various cancer cell lines. The compound effectively inhibits cell growth in triple-negative breast cancer (MDA-MB-231) and prostate cancer (DU145) cell lines.
Case Study: Antitumor Activity
In a study assessing the cytotoxic effects of several synthesized lanthanide complexes, Tris(cyclopentadienyl)lanthanum(III) was tested at concentrations ranging from 5 μM to 100 μM. The results demonstrated significant inhibition of cell proliferation, with an IC₅₀ value indicating effective concentrations for therapeutic use.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| LaCp₃ | MDA-MB-231 | 25 |
| LaCp₃ | DU145 | 30 |
The data suggest that the structural characteristics of the compound contribute significantly to its biological activity. The presence of cyclopentadienyl ligands enhances the stability and reactivity of the lanthanum ion within biological systems.
Material Science
Mechanism of Action
The mechanism by which tris(cyclopentadienyl)lanthanum(III) exerts its effects is primarily through its ability to coordinate with other molecules and ions. The cyclopentadienyl ligands create a stable environment for the lanthanum ion, allowing it to participate in various chemical reactions. The compound’s reactivity is influenced by the electronic properties of the cyclopentadienyl ligands and the lanthanum ion .
Comparison with Similar Compounds
Table 1: Comparison of LaCp₃ with Other Lanthanide Cyclopentadienyl Complexes
Table 2: Comparison with Non-Cp Lanthanum Compounds
Key Differences and Research Findings
Ligand Effects :
- LaCp₃ exhibits stronger metal-ligand covalency compared to SmCp₃ due to lanthanum’s larger ionic radius and lower charge density .
- Substituted Cp ligands (e.g., isopropyl-Cp in Tris(isopropylcyclopentadienyl)lanthanum(III)) improve thermal stability but reduce catalytic activity in polar solvents .
Reactivity: LaCp₃ forms stable adducts with Lewis bases like cyclohexylisonitrile (C≡NCy), whereas nitrate or carbonate salts react preferentially with aqueous species . In contrast to water-soluble La(NO₃)₃, LaCp₃’s insolubility in water limits its use in biological systems but enhances utility in organic-phase reactions .
Applications: Medical Use: Lanthanum carbonate (99.9% purity) is FDA-approved for hyperphosphatemia treatment, whereas LaCp₃ is restricted to research due to toxicity . Catalysis: LaCp₃ outperforms lanthanum nitrate in olefin polymerization due to its organophilic nature .
Stability and Handling
Biological Activity
Tris(cyclopentadienyl)lanthanum(III), also known as LaCp₃, is a metallocene compound with significant potential in biological applications, particularly in cancer therapy. This article explores its biological activity, synthesizing current research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C₁₅H₁₅La
- Molecular Weight : 334.19 g/mol
- CAS Number : 1272-23-7
- Appearance : White to yellow powder or crystals
- Melting Point : 275 °C
Tris(cyclopentadienyl)lanthanum(III) exhibits biological activity primarily through its interaction with cellular mechanisms. Lanthanide ions, including lanthanum, can replace calcium ions (Ca²⁺) in biological systems, influencing various cellular processes. This substitution can either inhibit or activate calcium-dependent enzymes, depending on the role of calcium in the native enzyme structure .
Biological Activity and Antitumor Effects
Recent studies have highlighted the cytotoxic and anti-proliferative effects of Tris(cyclopentadienyl)lanthanum(III) against various cancer cell lines. The compound has been shown to effectively inhibit cell growth in triple-negative breast cancer (MDA-MB-231) and prostate cancer (DU145) cell lines.
Case Study: Antitumor Activity
In a study assessing the cytotoxic effects of several synthesized lanthanide complexes, Tris(cyclopentadienyl)lanthanum(III) was tested at concentrations ranging from 5 μM to 100 μM. The results demonstrated significant inhibition of cell proliferation, with an IC₅₀ value indicating effective concentrations for therapeutic use .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| LaCp₃ | MDA-MB-231 | 25 |
| LaCp₃ | DU145 | 30 |
The data suggest that the structural characteristics of the compound contribute significantly to its biological activity. The presence of cyclopentadienyl ligands enhances the stability and reactivity of the lanthanum ion within biological systems.
Interaction with Biological Membranes
The interaction of Tris(cyclopentadienyl)lanthanum(III) with biological membranes has been investigated to understand its absorption and distribution in vivo. These interactions are crucial for determining the pharmacokinetics and overall effectiveness of the compound as a therapeutic agent .
Safety and Toxicology
While Tris(cyclopentadienyl)lanthanum(III) shows promise in therapeutic applications, safety data indicates it is classified as hazardous due to its reactivity with water and potential toxicity. Proper handling precautions are essential when working with this compound:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
